N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
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Description
The compound “N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide” is a complex organic molecule. It contains several functional groups, including a thiadiazole ring, a thiazole ring, and an amide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The thiadiazole and thiazole rings are five-membered rings containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the amide group can participate in condensation reactions, and the thiadiazole and thiazole rings can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have a high melting point due to the presence of multiple aromatic rings .Future Directions
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-10-21-22-16(26-10)19-13(23)8-7-12-9-25-15(18-12)20-14(24)17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,19,22,23)(H2,17,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYNOCHZPODIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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